2-(5-Fluoro-2-methylphenyl)propanoic acid

Description

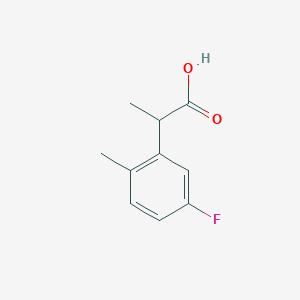

2-(5-Fluoro-2-methylphenyl)propanoic acid is a carboxylic acid derivative featuring a phenyl ring substituted with a fluorine atom at the para-position (C5) and a methyl group at the ortho-position (C2) relative to the propanoic acid moiety. While none of the provided evidence explicitly describes this compound, analogs with similar substitution patterns (e.g., fluoro- and alkyl-substituted phenylpropanoic acids) are well-documented in pharmaceutical and agrochemical research .

The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the methyl group contributes steric bulk and modulates solubility. Such compounds are often explored as nonsteroidal anti-inflammatory drugs (NSAIDs) or herbicide precursors, depending on substituent positioning and additional functional groups .

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-(5-fluoro-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H11FO2/c1-6-3-4-8(11)5-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |

InChI Key |

NZQLPGMSRVLZAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)propanoic acid typically involves the reaction of 5-fluoro-2-methylbenzene with propanoic acid under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula . It features a propanoic acid moiety attached to a phenyl ring, with a fluorine atom at the 5-position and a methyl group at the 2-position. The presence of these substituents can significantly influence the compound's chemical properties, reactivity, and biological activity. Research indicates that this compound may exhibit various biological activities, particularly in enzyme inhibition and receptor binding. Its structural characteristics allow it to interact with specific molecular targets, potentially modulating biological processes. This compound has been explored for its pharmacological properties, including anti-inflammatory and analgesic effects, making it a candidate for further therapeutic investigations.

Scientific Research Applications

This compound has several applications across various fields:

- Drug Design The interaction studies of this compound focus on its binding affinities with various biological targets. The presence of the fluorine atom enhances its lipophilicity and may improve its ability to penetrate biological membranes, which is crucial for its potential therapeutic applications. Understanding these interactions is vital for optimizing its efficacy in drug design.

- Positron Emission Tomography (PET) A variety of 11C- and 18F-labeled amino acids have been studied for potential use in positron emission tomography (PET) oncology .

- Enzyme Inhibition A study demonstrated that 3-(3-Fluoro-2-methylphenyl)propanoic acid significantly inhibited the activity of specific enzymes.

Structural Similarity and Uniqueness

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

- 3-(5-Fluoro-2-methoxyphenyl)propanoic acid (CAS 900021-53-6): Replacing the methyl group with a methoxy substituent introduces stronger electron-donating effects, reducing the acidity of the carboxylic acid (pKa ~4.5 vs. ~3.8 for methyl-substituted analogs). This compound exhibits enhanced solubility in polar solvents compared to 2-(5-Fluoro-2-methylphenyl)propanoic acid due to the methoxy group’s polarity .

- 2-(2-Fluorophenyl)propanoic acid (CAS 73041-90-4): Fluorine at the ortho-position increases steric hindrance near the carboxylic acid, lowering its dissociation constant (pKa ~3.5).

Physicochemical Properties

| Compound Name | Molecular Weight | Substituents | pKa | LogP | Key Applications |

|---|---|---|---|---|---|

| This compound* | 182.17 | 5-F, 2-CH3 | ~3.8 | 2.9 | Pharmaceutical research |

| 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | 198.18 | 5-F, 2-OCH3 | ~4.5 | 2.3 | Agrochemical development |

| 2-(2-Fluorophenyl)propanoic acid | 168.17 | 2-F | ~3.5 | 2.1 | NSAID analog studies |

| Fluazifop | 383.32 | 4-pyridinyloxy, 5-CF3 | ~3.2 | 4.7 | Herbicide |

*Estimated based on analogs .

Biological Activity

2-(5-Fluoro-2-methylphenyl)propanoic acid is an organic compound with notable pharmacological properties. Its structure features a propanoic acid moiety attached to a phenyl ring, which is substituted at the 5-position with a fluorine atom and at the 2-position with a methyl group. This unique substitution pattern significantly influences its biological activity, particularly in enzyme inhibition and receptor binding.

- Molecular Formula : C10H11FO2

- Molecular Weight : 188.19 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and biological activity.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's design aims to minimize gastric lesions commonly associated with traditional NSAIDs by reducing membrane permeabilization .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects. The inhibition of COX enzymes is particularly relevant for its application in pain management and inflammation control .

Binding Affinity Studies

In vitro studies have demonstrated that this compound possesses significant binding affinity to COX enzymes. These studies utilized various assay techniques to measure the half-maximal inhibitory concentration (IC50), indicating its potency as an enzyme inhibitor.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 1.5 | COX-1 |

| 1.8 | COX-2 | |

| Loxoprofen | 3.0 | COX-1 |

| 3.5 | COX-2 |

Case Studies

A case study published in PubMed highlighted the compound's reduced gastric toxicity compared to other NSAIDs while maintaining similar anti-inflammatory efficacy. This suggests a favorable therapeutic profile for patients requiring long-term NSAID treatment .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for predicting its bioavailability and potential toxicity. In silico models have been developed to estimate these properties, utilizing data from various biological assays, including Caco-2 cell permeability tests .

Key Findings on ADME

- Absorption : High predicted intestinal absorption due to favorable lipophilicity.

- Distribution : Potential for extensive tissue distribution due to enhanced membrane penetration.

- Metabolism : Predicted metabolism primarily through phase I reactions, leading to non-toxic metabolites.

- Excretion : Primarily renal excretion of metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.